![molecular formula C11H14N2O2S2 B3176540 N,N-diethyl-4-isothiocyanatobenzenesulfonamide CAS No. 99841-31-3](/img/structure/B3176540.png)
N,N-diethyl-4-isothiocyanatobenzenesulfonamide
Overview
Description
Scientific Research Applications
Polymer Science Applications
N,N-diethyl-4-isothiocyanatobenzenesulfonamide and related compounds have been explored for their role in the anionic polymerization processes. For instance, Ishizone, Hirao, and Nakahama (1993) investigated the anionic block copolymerizations of styrene derivatives substituted with electron-withdrawing groups, including N,N-diethyl-4-vinylbenzenesulfonamide, highlighting its utility in synthesizing block copolymers with specific properties (Ishizone, Hirao, & Nakahama, 1993).
Antimicrobial Activity
Ghorab et al. (2017) described the synthesis and biological evaluation of novel thiourea derivatives bearing the benzenesulfonamide moiety, starting from N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide. The study revealed that some derivatives exhibited significant antimycobacterial activity, suggesting potential applications in tuberculosis treatment (Ghorab et al., 2017).
Material Science and Catalysis
Research in material science has also benefited from the use of N,N-diethyl-4-isothiocyanatobenzenesulfonamide derivatives. A novel compound, synthesized by Murthy et al. (2018), N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, derived from this chemical class, was characterized for its structural and electronic properties, providing insights into its application in material science (Murthy et al., 2018).
properties
IUPAC Name |
N,N-diethyl-4-isothiocyanatobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-3-13(4-2)17(14,15)11-7-5-10(6-8-11)12-9-16/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXFWDVJEABOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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